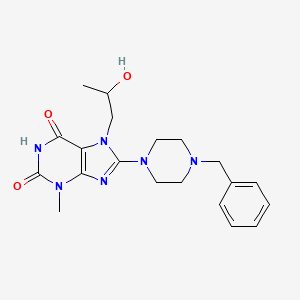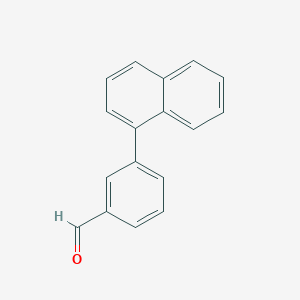
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as THPPA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. THPPA is a nicotinamide adenine dinucleotide (NAD+)-dependent protein deacetylase sirtuin-2 (SIRT2) inhibitor, which can modulate various biological processes.
Mécanisme D'action
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide acts as an inhibitor of SIRT2, which is a member of the sirtuin family of NAD+-dependent protein deacetylases. SIRT2 plays a role in various biological processes, including cell cycle regulation, metabolism, and stress response. By inhibiting SIRT2, N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotection, and reduction of inflammation and oxidative stress. N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has also been shown to modulate glucose metabolism and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is its specificity for SIRT2 inhibition, which allows for targeted modulation of biological processes. However, N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in vivo. Additionally, N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide may have off-target effects on other sirtuin family members, which may complicate its use in research.
Orientations Futures
Future research directions for N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide include further investigation of its therapeutic potential in various diseases, as well as optimization of its pharmacokinetics and bioavailability. Additionally, the development of more specific SIRT2 inhibitors may provide additional insights into the role of SIRT2 in biological processes.
Méthodes De Synthèse
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can be synthesized through a multi-step process involving the reaction of 3-phenylpropylamine with 4-hydroxy-2-pyranone, followed by acylation with nicotinoyl chloride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been shown to protect neurons from damage and promote neuroprotection. In inflammation, N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been shown to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
6-(oxan-4-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(21-12-4-7-16-5-2-1-3-6-16)17-8-9-19(22-15-17)25-18-10-13-24-14-11-18/h1-3,5-6,8-9,15,18H,4,7,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKWAMZJRLOHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574208.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2574212.png)

![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2574220.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)

![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)

